molecular formula C21H21N9O B2370037 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1797350-22-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2370037
CAS No.: 1797350-22-1
M. Wt: 415.461
InChI Key: QFZIGICBHQGFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
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Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds have been studied for their herbicidal properties. These compounds inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. For example, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its derivatives have been found to be effective herbicides. Modifications to the pyrazon structure can enhance biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development, suggesting a potential area of application for structurally related compounds (Hilton et al., 1969).

Antiviral Activity

Compounds containing pyrazole and triazine units have been explored for their antiviral activities. A study focusing on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrated the potential for these compounds to be used in antiviral applications. The study provided insights into the chemical structures and potential biological activities of these compounds, suggesting a basis for further investigation into related compounds for antiviral uses (Attaby et al., 2006).

Anticoronavirus and Antitumoral Activity

A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed promising in vitro activity against coronaviruses and tumors. These compounds were synthesized starting from specific triazole derivatives, showing that subtle structural variations can significantly affect biological properties toward antiviral or antitumoral activity. This suggests potential research applications for compounds with related structural features in the development of antiviral and anticancer agents (Jilloju et al., 2021).

Antibacterial and Antifungal Agents

New derivatives of pyrazole and isoxazole have been synthesized and characterized for their antibacterial and antifungal activities. Compounds such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone showed good activity against various bacterial and fungal strains. This research indicates the potential of structurally similar compounds for use as antimicrobial agents (Sanjeeva et al., 2022).

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O/c1-16-18(13-23-30(16)17-5-3-2-4-6-17)21(31)28-11-9-27(10-12-28)19-7-8-20(26-25-19)29-15-22-14-24-29/h2-8,13-15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZIGICBHQGFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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